molecular formula C24H38N8O8S B14184035 L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine CAS No. 865620-10-6

L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine

Cat. No.: B14184035
CAS No.: 865620-10-6
M. Wt: 598.7 g/mol
InChI Key: VNNQGYPVJDMYDT-DLMUZHHOSA-N
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Description

L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine is a peptide compound composed of five amino acids: methionine, proline, histidine, asparagine, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides or succinimidyl esters, can be used for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threoninamide
  • L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-tryptophan
  • L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-leucine

Uniqueness

L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. The presence of methionine, proline, histidine, asparagine, and threonine in a single peptide allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

865620-10-6

Molecular Formula

C24H38N8O8S

Molecular Weight

598.7 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C24H38N8O8S/c1-12(33)19(24(39)40)31-21(36)16(9-18(26)34)29-20(35)15(8-13-10-27-11-28-13)30-22(37)17-4-3-6-32(17)23(38)14(25)5-7-41-2/h10-12,14-17,19,33H,3-9,25H2,1-2H3,(H2,26,34)(H,27,28)(H,29,35)(H,30,37)(H,31,36)(H,39,40)/t12-,14+,15+,16+,17+,19+/m1/s1

InChI Key

VNNQGYPVJDMYDT-DLMUZHHOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCSC)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CCSC)N)O

Origin of Product

United States

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